molecular formula C10H7FN2 B8536971 2-Fluoro-5-(pyridin-4-yl)pyridine

2-Fluoro-5-(pyridin-4-yl)pyridine

Cat. No. B8536971
M. Wt: 174.17 g/mol
InChI Key: FFFARSDARZFNOI-UHFFFAOYSA-N
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Patent
US08987453B2

Procedure details

Prepared from 5-bromo-2-fluoropyridine (881 mg, 5.00 mmol) and pyridin-4-ylboronic acid (979 mg, 7.96 mmol) according to Method K, except the product was purified by silica gel chromatography (10% ethanol in ethyl acetate, Rf=0.32) instead of preparative HPLC: 1H NMR (300 MHz, chloroform-D) δ ppm 7.08 (dd, J=8.5, 3.0 Hz, 1H), 7.48-7.50 (m, 2H), 8.01-8.07 (m, 1H), 8.51 (d, J=2.7 Hz, 1H), 8.72-8.74 (m, 2H). MS (DCI/NH3) m/z=175 (M+H)+.
Quantity
881 mg
Type
reactant
Reaction Step One
Quantity
979 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[N:9]1[CH:14]=[CH:13][C:12](B(O)O)=[CH:11][CH:10]=1>>[F:8][C:5]1[N:6]=[CH:7][C:2]([C:12]2[CH:13]=[CH:14][N:9]=[CH:10][CH:11]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
881 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
979 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (10% ethanol in ethyl acetate, Rf=0.32) instead of preparative HPLC

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=N1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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